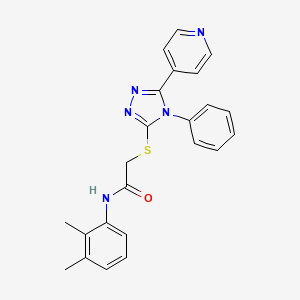
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound features a unique combination of a chloro group, a methyl group, and a triazole moiety, which may contribute to its distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative, which is functionalized at specific positions to introduce the desired substituents.
Chlorination: Introduction of the chloro group at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group at the 6-position is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.
Triazole Introduction: The 1,2,4-triazole moiety is typically introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with an appropriate leaving group on the ergoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole moiety or the chloro group, potentially converting them to amines or alkanes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Hydroxylated or carbonylated ergoline derivatives.
Reduction: Amino or alkyl ergoline derivatives.
Substitution: Ergoline derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmacological activities.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as receptors or enzymes. Its ergoline backbone suggests potential activity in modulating neurotransmitter systems, which could be relevant for neurological research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Ergoline derivatives are known for their use in treating migraines and Parkinson’s disease, and this compound’s unique substituents may offer new therapeutic benefits or improved efficacy.
Industry
Industrially, the compound could be used in the development of pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules. Its unique properties might also make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ergoline backbone is known to interact with serotonin and dopamine receptors, which could modulate neurotransmitter release and signaling pathways. The triazole moiety may also contribute to binding affinity or specificity, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific combination of substituents. The presence of a chloro group, a methyl group, and a triazole moiety distinguishes it from other ergoline derivatives, potentially offering unique pharmacological properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
162070-36-2 |
|---|---|
Formule moléculaire |
C18H20ClN5 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
(6aR,9S)-5-chloro-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20ClN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
Clé InChI |
BIVXBRXQKABKCJ-VKCPWKDNSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


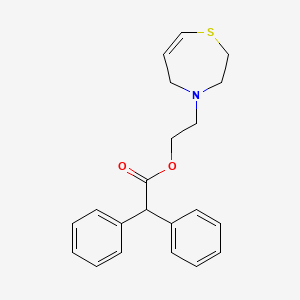
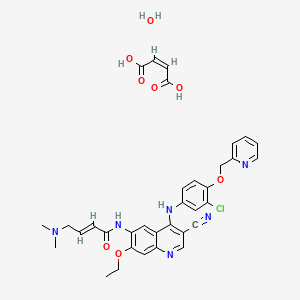
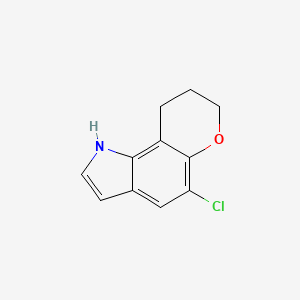
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
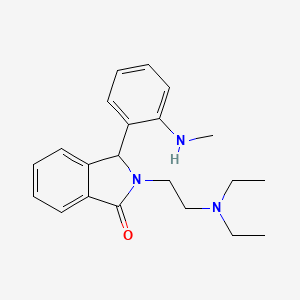
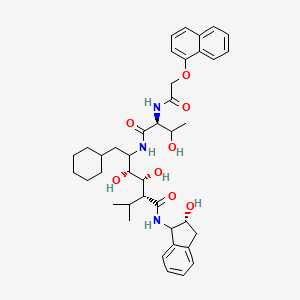
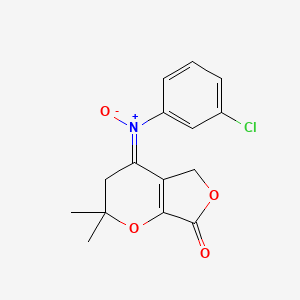

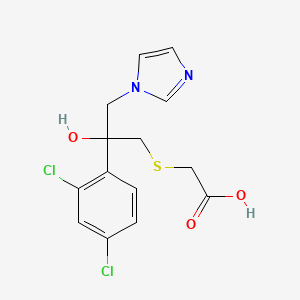

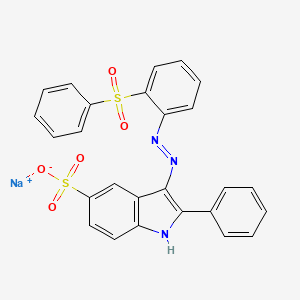
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)

